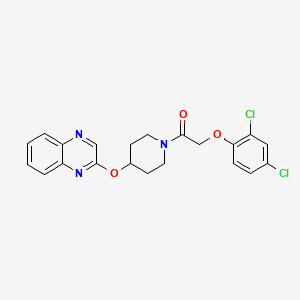
2-(2,4-Dichlorophenoxy)-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-Dichlorophenoxy)-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)ethanone, also known as quinpirole, is a chemical compound that belongs to the class of dopamine receptor agonists. It is widely used in scientific research to study the mechanism of action and physiological effects of dopamine receptors.
Aplicaciones Científicas De Investigación
Catalytic Behavior and Ethylene Reactivity
A study on the synthesis and characterization of iron and cobalt dichloride bearing 2-quinoxalinyl-6-iminopyridines showcased their catalytic behavior toward ethylene reactivity. The synthesized 1-(6-(quinoxalin-2-yl)pyridin-2-yl)ethanone, when coordinated with iron(II) and cobalt(II) dichloride, formed complexes that exhibited good to moderate catalytic activities for ethylene oligomerization and polymerization. This demonstrates the compound's potential application in catalysis and material science, particularly in the context of ethylene processing (Sun et al., 2007).
Antimicrobial Activity
Research on the antimicrobial activity of new quinoxaline derivatives, incorporating structures related to 2-(2,4-Dichlorophenoxy)-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)ethanone, highlighted their potential in combating microbial infections. These studies aim to optimize antimicrobial efficacy by modifying the quinoxaline nucleus, suggesting applications in developing novel antimicrobial agents (Singh et al., 2010).
Fluorescent Properties for Sensing and Imaging
The synthesis and investigation of fluorescent properties of 1,4-dioxino[2,3-b]quinoxaline derivatives, including reactions related to this compound, have been conducted. These studies explore the compounds' potential use in fluorescent sensing and imaging applications, offering tools for biological and chemical analysis (Phadke & Rangnekar, 1989).
Anti-Cancer Potential
Investigations into the anti-cancer potential of quinoxaline derivatives, including structural analogs of this compound, have shown promising results. These compounds exhibited significant antiproliferative activity against cancer cells, acting through mechanisms such as DNA intercalation and topoisomerase II inhibition, suggesting their potential use in cancer therapy (Via et al., 2008).
Hypoxic-Cytotoxic Agents
Research on 2-quinoxalinecarbonitrile 1,4-di-N-oxides, related to the structural framework of this compound, introduced new derivatives with potential as hypoxic-cytotoxic agents. These compounds, particularly those with piperazine and aniline derivatives, demonstrated potent and selective activities under hypoxic conditions, indicating their applicability in targeting hypoxic tumor environments (Ortega et al., 2000).
Propiedades
IUPAC Name |
2-(2,4-dichlorophenoxy)-1-(4-quinoxalin-2-yloxypiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19Cl2N3O3/c22-14-5-6-19(16(23)11-14)28-13-21(27)26-9-7-15(8-10-26)29-20-12-24-17-3-1-2-4-18(17)25-20/h1-6,11-12,15H,7-10,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOJCOXNZAYICIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC3=CC=CC=C3N=C2)C(=O)COC4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2752226.png)
![3-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2752227.png)
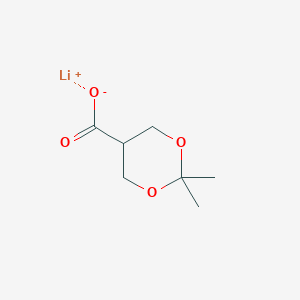
![4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]benzenesulfonamide](/img/structure/B2752229.png)
![N-[3-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]methanesulfonamide](/img/structure/B2752231.png)
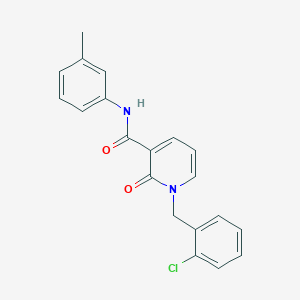
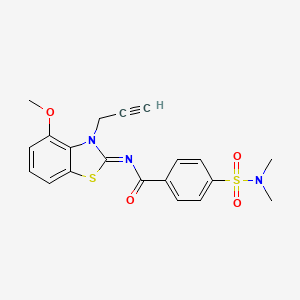
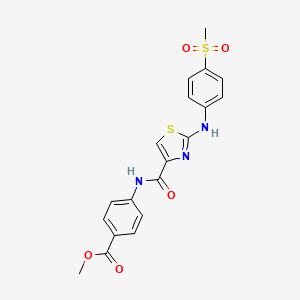
![6-Benzyl-2-(5-nitrothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2752239.png)
![2,4-dimethoxy-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2752241.png)
![2-[(Pyridin-2-yl)methoxy]acetic acid; trifluoroacetic acid](/img/structure/B2752244.png)
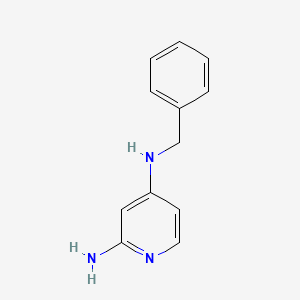
![[3-(1H-imidazol-5-yl)phenyl]amine dihydrochloride hydrate](/img/structure/B2752247.png)
![6-[4-[2-(2,4-Difluorophenyl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2752249.png)